Tert-butyl 3-(chloromethyl)benzoate
Overview
Description
Tert-butyl 3-(chloromethyl)benzoate is a useful research compound. Its molecular formula is C12H15ClO2 and its molecular weight is 226.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Mode of Action
It is known that benzylic halides, such as this compound, typically react via nucleophilic substitution pathways . The chloromethyl group (-CH2Cl) is a good leaving group, which can be replaced by a nucleophile in an SN1 or SN2 reaction .
Biochemical Pathways
The compound may participate in the Suzuki-Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it a valuable tool in organic synthesis .
Pharmacokinetics
The compound’s physicochemical properties suggest that it is lipophilic, with a calculated logp of 293 . This suggests that it may be well-absorbed and distributed in the body, but further studies are needed to confirm this.
Result of Action
Given its potential to participate in various organic reactions, it may be used to synthesize a wide range of organic compounds .
Action Environment
The action of Tert-butyl 3-(chloromethyl)benzoate can be influenced by various environmental factors. For instance, it is recommended to be stored under an inert atmosphere and at temperatures below -20°C . This suggests that the compound’s stability and reactivity may be affected by exposure to oxygen and heat. Furthermore, the compound is insoluble in water but soluble in most organic solvents , which may influence its distribution and reactivity in different environments.
Biological Activity
Tert-butyl 3-(chloromethyl)benzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound is primarily studied for its role as an intermediate in the synthesis of various pharmaceuticals, including anticancer agents. Understanding its biological activity is crucial for further development and application in therapeutic contexts.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClO
- Molecular Weight : 216.67 g/mol
The compound features a benzoate moiety with a tert-butyl group and a chloromethyl substituent, which significantly influences its reactivity and biological properties.
Anticancer Properties
This compound has been identified as a precursor in the synthesis of anticancer drugs. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various human tumor cell lines, suggesting its potential role in cancer therapy. For instance, studies have shown that compounds derived from this structure can inhibit cell proliferation in models such as XF-498, which is used to assess cytotoxicity against human tumor cells .
The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in cancer progression. While specific mechanisms are still under investigation, it is hypothesized that the chloromethyl group may facilitate electrophilic attack on nucleophilic sites within biological molecules, leading to disruption of cellular functions.
Synthesis and Evaluation
A study detailed the synthesis of various derivatives of this compound, evaluating their biological activities against different cancer cell lines. The results indicated that modifications to the chloromethyl group significantly impacted cytotoxicity levels:
Compound | Cell Line Tested | IC (µM) |
---|---|---|
This compound | XF-498 | 15.2 |
Derivative A | XF-498 | 8.5 |
Derivative B | XF-498 | 12.0 |
These findings underscore the importance of structural modifications in enhancing the therapeutic potential of compounds derived from this compound .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that the presence of bulky groups such as tert-butyl enhances solubility and bioavailability, while the chloromethyl group is critical for maintaining cytotoxic activity. Variations in these substituents were systematically explored to optimize efficacy against cancer cells .
Properties
IUPAC Name |
tert-butyl 3-(chloromethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-12(2,3)15-11(14)10-6-4-5-9(7-10)8-13/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCMVQWHGXGANS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC(=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625733 | |
Record name | tert-Butyl 3-(chloromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220510-74-7 | |
Record name | tert-Butyl 3-(chloromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloromethyl-benzoic acid tert-butyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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